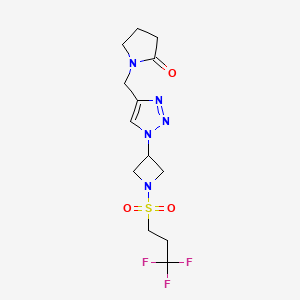
1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H18F3N5O3S and its molecular weight is 381.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex chemical structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Triazole Moiety : Known for its role in various biological processes and as a scaffold in medicinal chemistry.
- Pyrrolidinone Unit : A five-membered ring that enhances the compound's stability and bioactivity.
- Trifluoropropylsulfonyl Group : This group is crucial for the compound's solubility and interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds containing triazole and pyrrolidine structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has shown that triazole derivatives possess noteworthy antimicrobial properties. For instance, a study highlighted the efficacy of various 1,2,3-triazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .
Anticancer Properties
Compounds similar to the target structure have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar scaffolds have shown promising results in inhibiting cancer cell proliferation through apoptosis induction .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on key enzymes involved in disease processes. Specifically, studies have indicated that triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Triazole Derivatives : A study investigated a series of triazole compounds that demonstrated significant antioxidant activity alongside antimicrobial effects. The best-performing compounds showed IC50 values in the low micromolar range against various pathogens .
- Pyrrolidine-based Compounds : Research on pyrrolidine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial pathways and caspase activation .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-[[1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N5O3S/c14-13(15,16)3-5-25(23,24)20-8-11(9-20)21-7-10(17-18-21)6-19-4-1-2-12(19)22/h7,11H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNJPFXROPYXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














